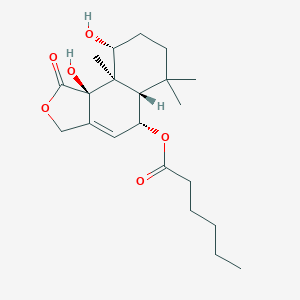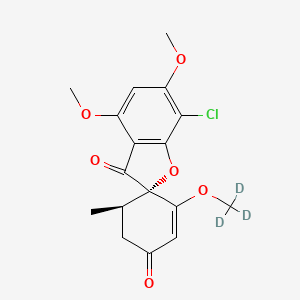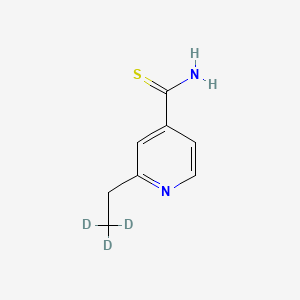
Ethionamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethionamide-d3 is a deuterated form of ethionamide, an antibiotic used primarily in the treatment of tuberculosis, especially multidrug-resistant tuberculosis. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various pharmacokinetic studies due to the isotope effect. Ethionamide itself is a second-line antitubercular agent that inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of aryl nitriles with sodium sulfide in the presence of 1,8-diazabicyclo[5,4,0]undec-7-enium acetate ([DBUH][OAc]) ionic liquid at room temperature . This method is eco-friendly and allows for the efficient synthesis of thioamides, including ethionamide derivatives.
Industrial Production Methods: Industrial production of Ethionamide-d3 typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of deuterated reagents and solvents is crucial in ensuring the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions: Ethionamide-d3 undergoes various chemical reactions, including:
Oxidation: Ethionamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert ethionamide to its corresponding amine.
Substitution: Ethionamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Ethionamide-d3 has several applications in scientific research:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Helps in understanding the metabolic pathways and resistance mechanisms of Mycobacterium tuberculosis.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of ethionamide in the body.
Industry: Employed in the development of new antitubercular drugs and formulations
Mechanism of Action
Ethionamide-d3, like ethionamide, is a prodrug that requires activation by the enzyme EthA, a mono-oxygenase in Mycobacterium tuberculosis. Once activated, it binds to NAD+ to form an adduct that inhibits InhA, an enzyme involved in mycolic acid synthesis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Ethionamide-d3 is similar to other antitubercular agents such as:
Isoniazid: Both inhibit mycolic acid synthesis but through different activation pathways.
Prothionamide: Structurally similar to ethionamide but with slightly different pharmacokinetic properties.
Pyrazinamide: Another prodrug that requires activation by mycobacterial enzymes but targets different pathways.
Uniqueness: this compound’s deuterated nature makes it particularly useful in pharmacokinetic studies, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3 |
InChI Key |
AEOCXXJPGCBFJA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=NC=CC(=C1)C(=S)N |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


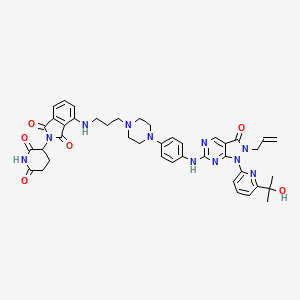
![N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B10821872.png)

![2-N-[1-cyclohexyl-2-[[1-[3-[[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821884.png)
![4-[(2E)-2-[(2E)-2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821891.png)
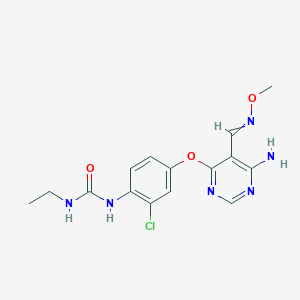
![12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821909.png)

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10821911.png)


